Rel-(3S,4S)-4-(2,5-dimethylphenoxy)tetrahydrofuran-3-ol
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Overview
Description
Rel-(3S,4S)-4-(2,5-dimethylphenoxy)tetrahydrofuran-3-ol is a complex organic compound characterized by its tetrahydrofuran ring structure and phenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4S)-4-(2,5-dimethylphenoxy)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with the tetrahydrofuran intermediate.
Stereoselective Synthesis: Ensuring the correct stereochemistry (3S,4S) is crucial, often achieved through chiral catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Rel-(3S,4S)-4-(2,5-dimethylphenoxy)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenoxy group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Rel-(3S,4S)-4-(2,5-dimethylphenoxy)tetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Rel-(3S,4S)-4-(2,5-dimethylphenoxy)tetrahydrofuran-3-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Rel-(3S,4S)-4-(2,5-dimethylphenoxy)tetrahydrofuran-2-ol: Differing by the position of the hydroxyl group.
Rel-(3S,4S)-4-(2,5-dimethylphenoxy)tetrahydrofuran-3-one: Featuring a ketone group instead of a hydroxyl group.
Uniqueness
Rel-(3S,4S)-4-(2,5-dimethylphenoxy)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of both a tetrahydrofuran ring and a phenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H16O3 |
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Molecular Weight |
208.25 g/mol |
IUPAC Name |
(3S,4S)-4-(2,5-dimethylphenoxy)oxolan-3-ol |
InChI |
InChI=1S/C12H16O3/c1-8-3-4-9(2)11(5-8)15-12-7-14-6-10(12)13/h3-5,10,12-13H,6-7H2,1-2H3/t10-,12-/m0/s1 |
InChI Key |
NTHBBKRXYMADOD-JQWIXIFHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)O[C@H]2COC[C@@H]2O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2COCC2O |
Origin of Product |
United States |
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